
Isopropyltriphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyltriphenylsilane is an organosilicon compound with the chemical formula C21H22Si. It is a member of the silane family, which are compounds containing silicon and hydrogen. This compound is known for its unique properties and applications in various fields of scientific research and industry.
Méthodes De Préparation
Isopropyltriphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsilane with isopropyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Isopropyltriphenylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where the isopropyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.
Applications De Recherche Scientifique
Isopropyltriphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions where it acts as a source of silicon.
Biology: It is used in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of isopropyltriphenylsilane involves its ability to donate silicon atoms in various chemical reactions. The silicon atom in the compound can form stable bonds with other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Isopropyltriphenylsilane can be compared with other similar compounds such as triphenylsilane, diphenylsilane, and tris(trimethylsilyl)silane. These compounds share similar properties but differ in their reactivity and applications. For example:
Triphenylsilane: Similar structure but lacks the isopropyl group, making it less reactive in certain reactions.
Diphenylsilane: Contains two phenyl groups and is used in different types of hydrosilylation reactions.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent due to its unique structure.
This compound stands out due to its specific reactivity and versatility in various applications, making it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C21H22Si |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
triphenyl(propan-2-yl)silane |
InChI |
InChI=1S/C21H22Si/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Clé InChI |
RSMNOOYPERURGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

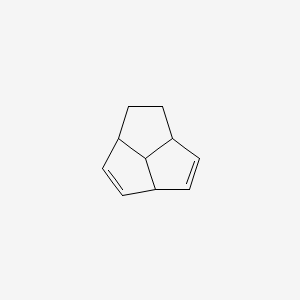
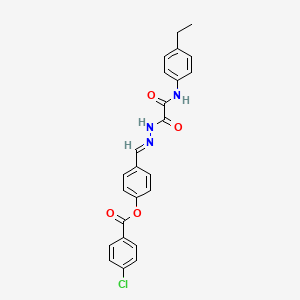
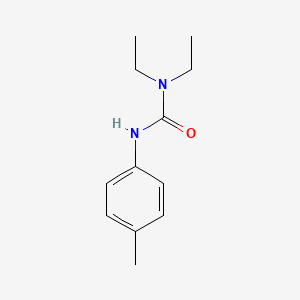


![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)


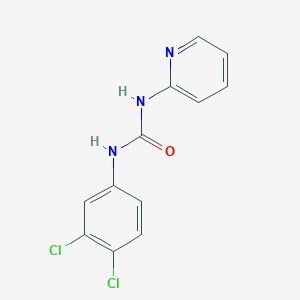

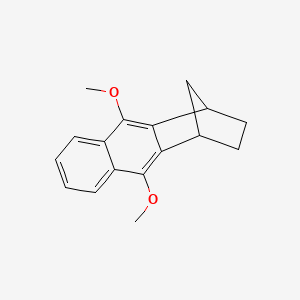
![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)
